Carbazomycin D
Description
Synthesis Analysis
The synthesis of carbazole alkaloids, including Carbazomycin D, involves multiple C-C bond-forming reactions starting from readily available precursors. Markad and Argade (2014) demonstrated facile syntheses of carbazole alkaloids through significant reactions such as the Wittig reaction, selective monoalkylations, and intramolecular cyclizations (Markad & Argade, 2014). Another approach by Knölker and Bauermeister (1993) leverages iron-mediated oxidative coupling, emphasizing a highly convergent synthesis avoiding linear multistep sequences (Knölker & Bauermeister, 1993).
Molecular Structure Analysis
Carbazomycin D's structure was elucidated through spectroscopic and chemical means, determined to be 3,4,6-trimethoxy-1,2-dimethylcarbazole. This elucidation process highlights the compound's complex molecular framework, which is integral to its biological activity (Naid et al., 1987).
Chemical Reactions and Properties
The chemical reactivity of carbazomycin D and related carbazole alkaloids involves a variety of transformations, including regioselective cyclizations and functional group interconversions. These transformations are crucial for the structural diversification and bioactivity enhancement of these compounds. Wu et al. (2018) highlighted a ytterbium-catalyzed Diels-Alder reaction for constructing the densely substituted benzene ring, a pivotal step in the total synthesis of carbazomycins A and B, which share structural similarities with carbazomycin D (Wu et al., 2018).
properties
IUPAC Name |
3,4,6-trimethoxy-1,2-dimethyl-9H-carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-9-10(2)16(20-4)17(21-5)14-12-8-11(19-3)6-7-13(12)18-15(9)14/h6-8,18H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVRXRXZUJFTHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1NC3=C2C=C(C=C3)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148370 | |
Record name | Carbazomycin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carbazomycin D | |
CAS RN |
108073-63-8 | |
Record name | Carbazomycin D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108073638 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbazomycin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00148370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.